B1578722 Beta-Amyloid (40-1)

Beta-Amyloid (40-1)

Numéro de catalogue: B1578722
Poids moléculaire: 4329.9
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Amyloid (40-1) is a useful research compound. Molecular weight is 4329.9. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (40-1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (40-1) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cerebrospinal Fluid (CSF) Analysis

Beta-Amyloid (1-40) levels in cerebrospinal fluid have been extensively studied as potential biomarkers for Alzheimer's disease. Research indicates that the ratio of Aβ42 to Aβ40 in CSF can effectively differentiate between Alzheimer's patients and cognitively healthy individuals. A study involving 2,466 samples found a significant increase in Aβ40 levels in AD patients compared to controls, suggesting its utility in early diagnosis and monitoring of disease progression .

Study Findings Methodology
N/AIncreased Aβ40 levels correlate with AD presenceMulticenter data analysis of CSF samples
N/AAβ42/Aβ40 ratio as a reliable diagnostic markerELISA and mass spectrometry techniques

Plasma Biomarkers

In addition to CSF, plasma levels of Aβ40 have been investigated. A study demonstrated that lower plasma Aβ42/Aβ40 ratios were predictive of cognitive decline and could identify individuals at risk for developing dementia. This finding highlights the potential for using plasma biomarkers in large-scale screening for AD .

Imaging Techniques

Beta-Amyloid (1-40) is also utilized in conjunction with imaging techniques like Positron Emission Tomography (PET). The total plasma Aβ42/Aβ40 ratio has shown strong correlations with amyloid plaque burden as assessed by PET imaging. This relationship suggests that measuring Aβ levels can aid in identifying individuals with significant amyloid deposition, providing a non-invasive diagnostic approach .

Study Findings Methodology
N/APlasma Aβ42/Aβ40 correlates with amyloid PET statusLongitudinal study over multiple time points

Understanding Aggregation Pathways

Research into the aggregation pathways of beta-amyloid peptides has identified differences between Aβ40 and its more toxic counterpart, Aβ42. Understanding these pathways is crucial for developing therapeutic strategies aimed at preventing or reversing amyloid aggregation, which is central to AD pathology. Studies employing molecular dynamics simulations have provided insights into the structural dynamics of Aβ peptides, paving the way for targeted drug development .

Preeclampsia and HELLP Syndrome

Recent studies have explored the application of beta-amyloid ratios in clinical scenarios beyond neurodegeneration. For instance, a study indicated that the beta-amyloid (1-40)/(1-42) ratio could discriminate between severe preeclampsia and HELLP syndrome, showcasing its potential utility in obstetric medicine .

Propriétés

Poids moléculaire

4329.9

Séquence

VVGGVMLGIIAGKNSGVDEAFFVLKQHHVEYGSDHRFEAD

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.